molecular formula C18H25N3O4S B4477459 1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4477459
M. Wt: 379.5 g/mol
InChI Key: SVEGEHLHTJGDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolidinone group, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidinone Group: This step may involve the use of reagents like pyrrolidinone derivatives under specific reaction conditions.

    Attachment of the Methanesulfonyl Group: This can be done using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

1-Methanesulfonyl-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonyl-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methylsulfonyl-N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-26(24,25)20-9-3-6-15(13-20)18(23)19-12-14-5-2-7-16(11-14)21-10-4-8-17(21)22/h2,5,7,11,15H,3-4,6,8-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGEHLHTJGDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
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1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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